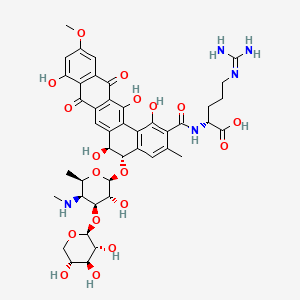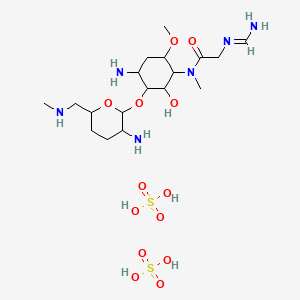
Delamanid metabolite M1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delamanid metabolite M1 is a significant metabolite of Delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis. The metabolite M1 is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid in plasma albumin . This metabolite plays a crucial role in the pharmacokinetics and metabolism of Delamanid, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Delamanid metabolite M1 involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid. This reaction occurs in the presence of plasma albumin at physiological conditions (37°C and pH 7.4) . The reaction is catalyzed by albumin, which acts as a biocatalyst.
Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Delamanid itself involves complex organic synthesis techniques, including the formation of the imidazooxazole ring and subsequent functionalization .
化学反应分析
Types of Reactions: Delamanid metabolite M1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common for M1 but can occur under specific conditions.
Substitution: Substitution reactions involving the nitro group can also occur, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzymes like CYP3A4.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
M2: Formed by hydroxylation of the oxazole moiety.
M3: Formed by successive oxidation of M2 to the ketone form.
科学研究应用
Delamanid metabolite M1 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Delamanid and its metabolites.
Biology: Understanding the role of plasma albumin in drug metabolism.
Industry: Developing new anti-tuberculosis drugs and improving existing treatment regimens.
作用机制
The mechanism of action of Delamanid metabolite M1 involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition is achieved through the disruption of the methoxy- and keto-mycolic acid synthesis pathways via the F420 coenzyme mycobacteria system . The metabolite generates reactive nitrogen species, including nitric oxide and nitrous acid, which have dual anti-tuberculosis effects .
相似化合物的比较
Delamanid (Parent Compound): Delamanid itself is similar to its metabolite M1 but has a different chemical structure and pharmacokinetic profile.
Bedaquiline: Another anti-tuberculosis drug with a different mechanism of action, targeting ATP synthase.
Pretomanid: A nitroimidazooxazine derivative with a similar mechanism of action to Delamanid.
Uniqueness of M1: Delamanid metabolite M1 is unique due to its formation in plasma albumin and its specific metabolic pathways. Its role in the pharmacokinetics of Delamanid and its dual anti-tuberculosis effects make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
1202875-92-0 |
|---|---|
分子式 |
C23H26F3N3O4 |
分子量 |
465.5 g/mol |
IUPAC 名称 |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-4H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(14-28-21(27)33-22)15-30-17-4-2-16(3-5-17)29-12-10-19(11-13-29)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H2,27,28)/t22-/m1/s1 |
InChI 键 |
YDAIKJSLITWSBP-JOCHJYFZSA-N |
手性 SMILES |
C[C@@]1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
规范 SMILES |
CC1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)


![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
